molecular formula C12H12F2N2O B2987489 N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide CAS No. 1252168-50-5

N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide

Cat. No. B2987489
CAS RN: 1252168-50-5
M. Wt: 238.238
InChI Key: SPUVVLMKANGCNC-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB belongs to the class of benzamides and has been found to exhibit promising biological activities, making it a subject of interest for researchers in various fields.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide is not fully understood, but it is believed to exert its therapeutic effects through the modulation of various signaling pathways. In cancer cells, N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide has been found to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis. Inflammatory diseases are characterized by the overproduction of pro-inflammatory cytokines, and N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide has been shown to inhibit the production of these cytokines by suppressing the activity of transcription factors such as NF-κB and AP-1. In neurodegenerative diseases, N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide has been found to protect neurons from oxidative stress and reduce inflammation in the brain.
Biochemical and Physiological Effects
N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. In cancer cells, N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. Inflammatory diseases are characterized by the overproduction of pro-inflammatory cytokines, and N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide has been shown to suppress the production of these cytokines, leading to a reduction in inflammation. In neurodegenerative diseases, N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide has been found to protect neurons from oxidative stress and reduce inflammation in the brain, potentially slowing down the progression of these diseases.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide has several advantages as a research tool, including its ability to target multiple diseases and its relatively low toxicity. However, N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide also has limitations, including its relatively low solubility in water, which may make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide is not fully understood, which may limit its potential applications in certain research areas.

Future Directions

There are several future directions for research on N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide. One area of interest is the development of more efficient synthesis methods for N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide, which may allow for larger-scale production and more widespread use in research. Additionally, further investigation into the mechanism of action of N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide may lead to the identification of new therapeutic targets and the development of more effective treatments for diseases such as cancer and neurodegenerative disorders. Finally, the potential use of N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide in combination with other drugs or therapies should be explored, as this may lead to synergistic effects and improved treatment outcomes.

Synthesis Methods

N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide can be synthesized through a multistep process that involves the reaction of 3,4-difluoroaniline with 2-cyano-2-methylpropanoic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then subjected to amidation with an appropriate amine to yield N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been targeted by N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide due to its ability to suppress the production of pro-inflammatory cytokines. Furthermore, N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide has been shown to have neuroprotective effects and may be a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-cyanobutan-2-yl)-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O/c1-3-12(2,7-15)16-11(17)8-4-5-9(13)10(14)6-8/h4-6H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUVVLMKANGCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide

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